Bienvenue dans la boutique en ligne BenchChem!

4,7-Dichloro-2-phenylisoindoline-1,3-dione

IMPDH inhibition immunosuppression anticancer

4,7-Dichloro-2-phenylisoindoline-1,3-dione (CAS 943430-62-4) is a synthetic dichloro-substituted isoindoline-1,3-dione (phthalimide) derivative with the molecular formula C₁₄H₇Cl₂NO₂ and a molecular weight of 292.12 g/mol. The compound features chlorine atoms at positions 4 and 7 of the isoindoline ring, distinguishing it from both the unsubstituted parent N-phenylphthalimide and regioisomeric dichlorophenyl variants.

Molecular Formula C₁₄H₇Cl₂NO₂
Molecular Weight 292.12
CAS No. 943430-62-4
Cat. No. B1144792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-2-phenylisoindoline-1,3-dione
CAS943430-62-4
Molecular FormulaC₁₄H₇Cl₂NO₂
Molecular Weight292.12
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl
InChIInChI=1S/C14H7Cl2NO2/c15-9-6-7-10(16)12-11(9)13(18)17(14(12)19)8-4-2-1-3-5-8/h1-7H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dichloro-2-phenylisoindoline-1,3-dione (CAS 943430-62-4): A Differentiated Dichloro-Phthalimide Scaffold for Medicinal Chemistry and IMPDH-Targeted Procurement


4,7-Dichloro-2-phenylisoindoline-1,3-dione (CAS 943430-62-4) is a synthetic dichloro-substituted isoindoline-1,3-dione (phthalimide) derivative with the molecular formula C₁₄H₇Cl₂NO₂ and a molecular weight of 292.12 g/mol . The compound features chlorine atoms at positions 4 and 7 of the isoindoline ring, distinguishing it from both the unsubstituted parent N-phenylphthalimide and regioisomeric dichlorophenyl variants. It has been characterized as a potent inhibitor of human type II inosine monophosphate dehydrogenase (IMPDH2) with an IC₅₀ of 24.8 nM [1], and is cited in patent literature for pronounced cell-differentiation-inducing activity [2]. The compound additionally serves as a key synthetic intermediate in the preparation of phthalazines and quinones with demonstrated antimicrobial properties .

Why Generic Substitution Fails for 4,7-Dichloro-2-phenylisoindoline-1,3-dione: Chlorine Position Determines Target Engagement and Synthetic Utility


Phthalimide-based compounds are frequently treated as interchangeable building blocks in procurement workflows; however, the position and number of chlorine substituents on the isoindoline-1,3-dione scaffold critically determine both biological target engagement and downstream synthetic applicability. The 4,7-dichloro substitution pattern on the isoindoline ring of this compound is structurally distinct from the more common 3,4-dichlorophenyl or 2,4-dichlorophenyl regioisomers (e.g., CAS 117057-32-6 and CAS 80460-33-9), which place chlorine atoms on the N-phenyl ring rather than the isoindoline core . This positional difference affects the electron density of the phthalimide carbonyl groups, the compound's hydrogen-bond acceptor capacity, and its LogP (XLogP3 = 3.7 vs. ~2.5 for the unsubstituted N-phenylphthalimide) . The quantitative evidence below demonstrates that these structural features translate into measurable differences in IMPDH2 inhibitory potency, cell differentiation activity, and synthetic utility that cannot be achieved by simply substituting a generic phthalimide analog.

Quantitative Differentiation Evidence for 4,7-Dichloro-2-phenylisoindoline-1,3-dione: IMPDH2 Inhibition, Physicochemical Properties, and Synthetic Utility


IMPDH2 Inhibition Potency: 4,7-Dichloro-2-phenylisoindoline-1,3-dione Matches Mycophenolic Acid in the Low-Nanomolar Range

4,7-Dichloro-2-phenylisoindoline-1,3-dione inhibits human recombinant type II inosine monophosphate dehydrogenase (IMPDH2) with an IC₅₀ of 24.8 nM at pH 8.0, as reported in the Nelson et al. (1996) structure-activity relationship study of nuclear variants of mycophenolic acid [1]. This places the compound in the same potency range as the clinical immunosuppressant mycophenolic acid (MPA), which demonstrates IC₅₀ values of 11–32 nM against IMPDH type II in cell-free assays . In contrast, the unsubstituted parent scaffold N-phenylphthalimide (CAS 520-03-6) shows no reported IMPDH2 inhibitory activity at comparable concentrations, and the class of cyclic imide IMPDH inhibitors typically exhibits Ki values in the micromolar range (1.96–48.9 μM) . The 4,7-dichloro substitution on the isoindoline ring thus confers a >1000-fold enhancement in IMPDH2 inhibitory potency relative to typical phthalimide-class IMPDH ligands.

IMPDH inhibition immunosuppression anticancer nucleotide metabolism

Cell Differentiation-Inducing Activity: 4,7-Dichloro-2-phenylisoindoline-1,3-dione Demonstrates Pronounced Differentiation Activity Against Undifferentiated Leukemia Cells

Patent data archived from freshpatents.com describe 4,7-dichloro-2-phenylisoindoline-1,3-dione as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting its utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing property is a specific functional phenotype not broadly shared across all isoindoline-1,3-dione derivatives. While quantitative comparator data (e.g., % differentiation at defined concentrations vs. retinoic acid or vitamin D₃ as positive controls) is not publicly available in the retrieved patent abstract, the explicit description of 'pronounced activity' in the patent claims indicates that this compound met the inventors' threshold for functional differentiation efficacy. In contrast, the majority of structurally related phthalimide derivatives reported in the literature (e.g., thalidomide analogs, lenalidomide, pomalidomide) exert anticancer effects primarily through immunomodulation, anti-angiogenesis, or cereblon-mediated protein degradation rather than through direct induction of monocytic differentiation.

cell differentiation anticancer leukemia HL-60 psoriasis

Lipophilicity and Physicochemical Differentiation: 4,7-Dichloro Substitution Increases LogP by ~1.2 Units Versus the Unsubstituted Parent Scaffold

The 4,7-dichloro substitution on the isoindoline-1,3-dione core substantially alters the compound's physicochemical profile relative to the unsubstituted parent N-phenylphthalimide (CAS 520-03-6). The target compound has a computed XLogP3 of 3.7 and a molecular weight of 292.12 g/mol, compared to an estimated XLogP3 of approximately 2.5 and a molecular weight of 223.23 g/mol for N-phenylphthalimide [1]. This ~1.2 log unit increase in lipophilicity translates to approximately a 16-fold higher theoretical octanol-water partition coefficient, which can significantly affect membrane permeability, tissue distribution, and plasma protein binding. The topological polar surface area (TPSA) remains constant at 37.4 Ų for both compounds, as the chlorine atoms do not introduce additional hydrogen-bond donors or acceptors . Critically, the 4,7-dichloro substitution pattern is regioisomerically distinct from 2-(3,4-dichlorophenyl)isoindoline-1,3-dione (CAS 117057-32-6), where chlorines reside on the N-phenyl ring and produce different electronic effects on the phthalimide carbonyl reactivity .

physicochemical properties lipophilicity LogP drug-likeness ADME

Synthetic Utility as a Building Block: 4,7-Dichloro-2-phenylisoindoline-1,3-dione Enables Synthesis of Antimicrobial Phthalazines and Quinones Not Accessible from Non-Chlorinated Analogs

4,7-Dichloro-2-phenylisoindoline-1,3-dione is explicitly cited as a key intermediate in the synthesis of phthalic compounds, phthalazines, and quinones with demonstrated antimicrobial activity . The chlorine atoms at positions 4 and 7 of the isoindoline ring serve as synthetic handles for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the construction of phthalazine and quinone scaffolds that are not directly accessible from the non-halogenated parent N-phenylphthalimide. The compound is referenced in the foundational synthetic methodology literature of Marriott et al. (J. Chem. Soc., 1939) and Katayama et al. (Tetrahedron, 2007) . In contrast, the unsubstituted N-phenylphthalimide (CAS 520-03-6) lacks the chlorine leaving groups required for these specific transformations, and regioisomeric dichlorophenyl-phthalimides (e.g., CAS 117057-32-6) place the chlorine atoms on the N-phenyl ring rather than the isoindoline core, directing reactivity to a different position and yielding structurally distinct products.

synthetic intermediate phthalazine quinone antimicrobial building block

Optimal Procurement and Application Scenarios for 4,7-Dichloro-2-phenylisoindoline-1,3-dione Based on Quantitative Differentiation Evidence


IMPDH2-Targeted Drug Discovery: A Non-Mycophenolate Chemotype with Low-Nanomolar Potency

Research groups pursuing novel IMPDH2 inhibitors for immunosuppression, anticancer, or antiviral indications should prioritize this compound as a structurally differentiated alternative to mycophenolic acid. With an IC₅₀ of 24.8 nM against human recombinant IMPDH type II , the compound matches MPA's potency while offering a distinct phthalimide chemotype that may circumvent MPA-associated resistance mechanisms, metabolic liabilities (glucuronidation at the phenolic hydroxyl), or existing intellectual property constraints. The absence of the phenolic hydroxyl group—which is essential for MPA's potency but also contributes to its rapid glucuronidation and clearance—suggests potential pharmacokinetic advantages, although confirmatory in vivo PK data are not available from the current evidence base.

Cell Differentiation Phenotypic Screening for Oncology and Dermatology Applications

The patent-documented 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' positions this compound as a strategic procurement choice for phenotypic screening campaigns targeting differentiation therapy. Unlike the clinically approved immunomodulatory phthalimides (thalidomide, lenalidomide, pomalidomide) that act primarily through cereblon-mediated protein degradation and immunomodulation, this compound's differentiation-inducing phenotype may address acute myeloid leukemia subtypes, myelodysplastic syndromes, or hyperproliferative skin conditions such as psoriasis through a mechanistically orthogonal pathway. Procurement for these applications should include verification of the specific differentiation activity in the end-user's cell-based assay system.

Synthesis of Antimicrobial Phthalazines and Quinones via 4,7-Dichloro Handles

For medicinal chemistry laboratories engaged in antimicrobial drug discovery, this compound serves as a regiochemically defined building block for the synthesis of phthalazine and quinone derivatives with documented antimicrobial activity . The chlorine atoms at positions 4 and 7 enable nucleophilic aromatic substitution and cross-coupling reactions that are not possible with the non-halogenated parent N-phenylphthalimide. Procurement specifications should confirm regiochemical purity (4,7- vs. other dichloro isomers) by ¹H NMR or HPLC, as regioisomeric contamination (e.g., 3,4-dichlorophenyl or 2,4-dichlorophenyl variants) would divert the synthetic pathway toward unintended product scaffolds with unvalidated antimicrobial profiles.

Structure-Activity Relationship (SAR) Studies Exploring Chlorine Position Effects on Phthalimide Bioactivity

This compound is an essential procurement item for systematic SAR campaigns investigating how chlorine substitution position on the isoindoline-1,3-dione scaffold affects biological activity. The 4,7-dichloro pattern (chlorines on the isoindoline ring) can be directly compared with the 3,4-dichlorophenyl regioisomer (CAS 117057-32-6, chlorines on the N-phenyl ring) to deconvolute whether observed IMPDH2 inhibitory potency and cell differentiation activity are driven by electronic effects on the phthalimide carbonyls or by altered molecular recognition at the target binding site. The ~1.2 log unit increase in lipophilicity (XLogP3 3.7 vs. ~2.5 for the unsubstituted parent) also enables parallel assessment of how chlorine-driven lipophilicity changes affect cellular permeability and non-specific protein binding.

Quote Request

Request a Quote for 4,7-Dichloro-2-phenylisoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.